![molecular formula C19H13BrN4O2S B5909046 (6Z)-6-[(5-bromo-2-methoxyphenyl)methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5909046.png)
(6Z)-6-[(5-bromo-2-methoxyphenyl)methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-6-[(5-bromo-2-methoxyphenyl)methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group, an imino group, and a thiadiazolo[3,2-a]pyrimidin-7-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[(5-bromo-2-methoxyphenyl)methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazolo[3,2-a]pyrimidine ring.
Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.
Condensation: The final step involves the condensation of the brominated methoxyphenyl group with the thiadiazolo[3,2-a]pyrimidine core under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, (6Z)-6-[(5-bromo-2-methoxyphenyl)methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic effects and mechanisms of action.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its unique structure and bioactivity make it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In industrial applications, the compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and stability. Its unique structure allows for the design of materials with tailored properties for various applications.
Mechanism of Action
The mechanism of action of (6Z)-6-[(5-bromo-2-methoxyphenyl)methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes. The exact molecular pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
- (6Z)-6-[(5-chloro-2-methoxyphenyl)methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- (6Z)-6-[(5-fluoro-2-methoxyphenyl)methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- (6Z)-6-[(5-iodo-2-methoxyphenyl)methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
The uniqueness of (6Z)-6-[(5-bromo-2-methoxyphenyl)methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its specific substitution pattern and the presence of the bromine atom. This substitution pattern can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs with different halogen substitutions.
Properties
IUPAC Name |
(6Z)-6-[(5-bromo-2-methoxyphenyl)methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O2S/c1-26-15-8-7-13(20)9-12(15)10-14-16(21)24-19(22-17(14)25)27-18(23-24)11-5-3-2-4-6-11/h2-10,21H,1H3/b14-10-,21-16? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBZMWLZBNJMCX-OIQQPNLJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=N)N3C(=NC2=O)SC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.